1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.

化学反応の分析

Types of Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.

科学的研究の応用

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.

Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

作用機序

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.

類似化合物との比較

Similar Compounds

- 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

- This compound- [13C2,15N]

Uniqueness

This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.

生物活性

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified form of DL-threo-Droxidopa, primarily known for its application in treating neurogenic orthostatic hypotension and as a precursor to norepinephrine. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action in various biological systems.

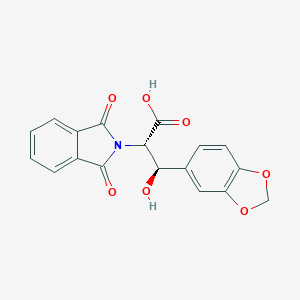

The molecular formula for this compound is C16H13NO7. Its structure includes a benzodioxole moiety and a phthalimido group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO7 |

| Molecular Weight | 303.28 g/mol |

| IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

The biological activity of this compound involves several mechanisms:

- Norepinephrine Precursor : It acts as a precursor to norepinephrine, which is crucial for regulating blood pressure and other autonomic functions.

- Receptor Interaction : The compound binds to adrenergic receptors, enhancing sympathetic nervous system activity and improving blood pressure regulation in patients with autonomic dysfunction .

- Metabolic Pathways : Studies indicate that it influences metabolic pathways by modulating enzyme activities related to catecholamine synthesis.

Biological Activity Studies

Research exploring the biological activity of this compound has yielded significant findings:

Clinical Trials

A randomized double-blind placebo-controlled trial investigated the effects of DL-DOPS (the active form) on patients with neurogenic orthostatic hypotension. The results indicated:

- Blood Pressure Improvement : Significant increases in both supine and upright systolic blood pressure were observed (p<0.001) after administration .

- Norepinephrine Levels : There was a marked increase in plasma norepinephrine levels post-treatment (p<0.0001), suggesting enhanced sympathetic activity .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Patient A : A 65-year-old male with Parkinson's disease experienced improved orthostatic tolerance and reduced dizziness after treatment with DL-DOPS.

- Patient B : A 72-year-old female with multiple system atrophy reported enhanced quality of life and increased daily activities following therapy with this compound.

Comparative Analysis

Comparing this compound to similar compounds reveals its unique properties:

| Compound | Key Features |

|---|---|

| DL-threo-Droxidopa | Direct norepinephrine precursor; lacks phthalimido group |

| This compound | Enhanced receptor binding; improved pharmacokinetics |

| Droxidopa (unmodified) | Less potent; limited bioavailability |

特性

IUPAC Name |

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。